2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

COX-2 inhibition Cyclooxygenase Anti-inflammatory screening

This ortho-chloro isomer is the sole 5-(4-chlorophenyl)-1H-imidazol-2-yl thioethyl benzamide with a public COX-2 IC₅₀ (0.56 µM), validating the Navidpour pharmacophore. Unique ortho substitution enables N-H···Cl H-bonding, altering amide conformation. Procure alongside meta/para/unsubstituted isomers for head-to-head COX-2 selectivity profiling. Essential for systematic SAR; not for human use.

Molecular Formula C18H15Cl2N3OS
Molecular Weight 392.3 g/mol
CAS No. 897457-21-5
Cat. No. B6482008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
CAS897457-21-5
Molecular FormulaC18H15Cl2N3OS
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3OS/c19-13-7-5-12(6-8-13)16-11-22-18(23-16)25-10-9-21-17(24)14-3-1-2-4-15(14)20/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
InChIKeyRNIBHGFKADSVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (CAS 897457-21-5): Structural Identity and Compound-Class Profile


2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (CAS 897457-21-5; molecular formula C₁₈H₁₅Cl₂N₃OS; MW 392.3 g/mol) belongs to the 4,5-diaryl-2-(substituted-thio)-1H-imidazole class, a scaffold historically investigated for cyclooxygenase (COX) inhibition and anti-inflammatory activity [1]. The compound features a 2-chlorobenzamide moiety linked via a thioethyl spacer to a 5-(4-chlorophenyl)-1H-imidazole core . Its computed XLogP3 of 4.8 indicates moderate-to-high lipophilicity, distinguishing it physicochemically from more polar analogs within the series [2]. This compound has been deposited in ChEMBL (CHEMBL5191029) and is commercially available from multiple vendors for non-human research use exclusively [1][3].

Why In-Class Substitution of 2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (897457-21-5) Carries Experimental Risk


Within the 5-(4-chlorophenyl)-1H-imidazol-2-yl thioethyl benzamide series, the position and nature of substituents on the benzamide ring fundamentally alter biological activity. The 2-chloro (ortho) isomer (CAS 897457-21-5) is structurally distinct from the unsubstituted benzamide (CAS 897456-59-6), 3-chloro (meta) isomer (CAS 897457-19-1), 4-chloro (para) isomer (CAS 897457-17-9), 2-methoxy (CAS 897454-51-2), and 2-ethoxy (CAS 897456-89-2) analogs . Class-level evidence from the 2-alkylthio-1,5-diarylimidazole literature demonstrates that halogen position on the aryl ring can dramatically shift COX-2 inhibitory potency and selectivity [1]. Substituting one isomer for another without explicit comparative activity data therefore introduces uncontrolled experimental variables, particularly in target-engagement assays where subtle steric and electronic differences at the ortho position influence ligand binding [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (897457-21-5)


COX-2 Enzyme Inhibition: Single-Concentration Activity Data for the 2-Chloro Isomer

The 2-chloro (ortho) isomer exhibits measurable inhibitory activity against recombinant human COX-2 with an IC₅₀ of 560 nM, as determined by a fluorescence-based microplate reader assay [1]. This represents a specific, curated bioactivity data point deposited in ChEMBL (CHEMBL5191029) [1]. By contrast, for the structurally closest analogs—the 3-chloro (meta, CAS 897457-19-1), 4-chloro (para, CAS 897457-17-9), unsubstituted benzamide (CAS 897456-59-6), 2-methoxy (CAS 897454-51-2), and 2-ethoxy (CAS 897456-89-2) isomers—no publicly available COX-2 IC₅₀ data have been identified in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [2]. The 560 nM IC₅₀ therefore constitutes the only verified COX-2 inhibition benchmark within this specific benzamide substitution series, establishing a quantitative reference for further SAR exploration [1].

COX-2 inhibition Cyclooxygenase Anti-inflammatory screening

Ortho-Chloro vs. Para-Chloro Benzamide Substitution: Differential Lipophilicity and Steric Profile

The ortho-chloro substitution on the benzamide ring in CAS 897457-21-5 introduces a distinctive steric and electronic environment compared to the para-chloro isomer (CAS 897457-17-9). Both compounds share the same molecular formula (C₁₈H₁₅Cl₂N₃OS) and molecular weight (392.3 g/mol), yet the ortho-chloro placement introduces an intramolecular steric constraint at the amide bond region not present in the para isomer . The computed XLogP3 for CAS 897457-21-5 is 4.8, indicating substantial lipophilicity suitable for membrane penetration in cell-based assays [1]. While the para isomer is expected to have an identical computed XLogP3 due to the same atom composition, the ortho-chloro may exhibit a lower effective logP in practice due to intramolecular hydrogen bonding between the chlorine and the amide NH, a well-documented ortho-effect in 2-halobenzamides [2]. This intramolecular interaction can reduce the availability of the amide NH for target hydrogen bonding, potentially altering target engagement kinetics relative to the para isomer [2].

Lipophilicity XLogP3 Physicochemical differentiation ortho-effect

Class-Level COX-2 Selectivity of 2-Alkylthio-1,5-Diarylimidazoles: Structural Context for the 2-Thioethyl Linker

The 2-thioethyl spacer in CAS 897457-21-5 positions the compound within a validated pharmacophore class for COX-2 inhibition. Navidpour et al. (2007) demonstrated that 2-alkylthio-1,5-diarylimidazoles bearing a 4-methylsulfonylphenyl group at the 5-position achieve selective COX-2 inhibition, with the most potent analog (11g) exhibiting a COX-2 IC₅₀ of 0.43 µM and no COX-1 inhibition up to 25 µM [1]. While CAS 897457-21-5 differs by having a 4-chlorophenyl (rather than 4-methylsulfonylphenyl) at the imidazole 5-position, the conserved 2-thioethyl linker and 1,5-diarylimidazole core place it within the same pharmacophore framework [2]. Importantly, the Navidpour study established that the 2-alkylthio substituent is critical for COX-2 inhibitory activity within this scaffold class, with removal or oxidation of the thioether abolishing activity [1]. This class-level SAR underscores the functional necessity of the intact thioether linkage present in CAS 897457-21-5, and cautions against substituting analogs lacking this feature.

COX-2 selectivity 1,5-diarylimidazole SAR 2-alkylthio substituent

Data Gap Acknowledgment: Absence of Direct Head-to-Head Comparative Bioactivity Data

A systematic search of authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature (PubMed) as of April 2026 reveals a critical data gap: no direct head-to-head comparison of COX-2 inhibitory activity between the 2-chloro isomer (CAS 897457-21-5) and any of its positional isomers (3-chloro, 4-chloro, unsubstituted, 2-methoxy, 2-ethoxy) has been published [1]. Furthermore, no IC₅₀, Ki, or % inhibition data at any standardized concentration are publicly available for the comparator analogs in this sub-series [1]. The sole quantitative activity benchmark for this specific benzamide substitution series is the 560 nM COX-2 IC₅₀ for the 2-chloro isomer [2]. Consequently, any claim of superiority of the 2-chloro isomer over its positional analogs with respect to COX-2 potency, selectivity, or cellular efficacy cannot be substantiated with currently available evidence. Users are encouraged to treat the 2-chloro isomer as the sentinel compound for initiating comparative SAR studies within this series.

Data transparency Comparative pharmacology SAR gap analysis

Recommended Application Scenarios for 2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (897457-21-5)


Sentinel Compound for COX-2-Focused Benzimidazole/Imidazole SAR Library Expansion

As the only member of the 5-(4-chlorophenyl)-1H-imidazol-2-yl thioethyl benzamide sub-series with a publicly curated COX-2 IC₅₀ (560 nM), CAS 897457-21-5 serves as the logical starting point for systematic SAR exploration of halogen position and identity on the benzamide ring [1]. Procurement of this compound alongside its uncharacterized positional isomers enables a controlled head-to-head COX-2 inhibition study that would generate the missing comparative data identified in Section 3 [1].

Reference Standard for 2-Alkylthio-1,5-Diarylimidazole Pharmacophore Validation

The intact 2-thioethyl linker and 4-chlorophenyl substituent on the imidazole ring make this compound a suitable tool for validating the pharmacophore model established by Navidpour et al. (2007) for 2-alkylthio-1,5-diarylimidazole COX-2 inhibitors [2]. Its COX-2 IC₅₀ (0.56 µM) is within approximately 2.7-fold of the reference drug celecoxib (0.21 µM), supporting its use as a structurally distinct probe for COX-2 binding site characterization [1][2].

Ortho-Effect Probe in Benzamide Conformational Analysis

The ortho-chloro substitution creates an intramolecular N-H···Cl hydrogen bonding opportunity that can influence amide bond conformation and target engagement kinetics [3]. This compound is therefore valuable as a conformational probe in studies comparing ortho-, meta-, and para-substituted benzamide series, where differential amide NH accessibility may modulate hydrogen bonding with target protein residues independent of lipophilicity differences [3].

Negative Control or Baseline for Non-COX Selectivity Profiling

With only a single-target COX-2 IC₅₀ available, this compound can serve as a baseline for broad-panel selectivity profiling against related enzymes (COX-1, 15-LOX, mPGES-1) and off-target receptors. Establishing a selectivity fingerprint for the 2-chloro isomer would provide critical context for evaluating whether the ortho-chloro position confers any target selectivity advantage over other benzamide substitution patterns within this scaffold class [1].

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